molecular formula C8H17Cl2N3 B6254875 1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine dihydrochloride CAS No. 2751611-47-7

1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine dihydrochloride

Cat. No.: B6254875
CAS No.: 2751611-47-7
M. Wt: 226.14 g/mol
InChI Key: UDLRWLNNBHUFEW-UHFFFAOYSA-N
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Description

1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine dihydrochloride is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow chemistry techniques. These methods allow for the rapid and efficient formation of the desired product with high yields and purity. The use of flow chemistry also enables better control over reaction conditions, leading to improved safety and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of dihydroimidazole derivatives. Substitution reactions can result in various alkylated or acylated imidazole derivatives.

Scientific Research Applications

1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The methanamine moiety may also interact with biological targets, influencing various signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group and the methanamine moiety enhances its potential as a versatile building block in synthetic chemistry and as a bioactive compound in medicinal chemistry.

Properties

CAS No.

2751611-47-7

Molecular Formula

C8H17Cl2N3

Molecular Weight

226.14 g/mol

IUPAC Name

[1-(2-methylpropyl)imidazol-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C8H15N3.2ClH/c1-7(2)6-11-4-3-10-8(11)5-9;;/h3-4,7H,5-6,9H2,1-2H3;2*1H

InChI Key

UDLRWLNNBHUFEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN=C1CN.Cl.Cl

Purity

95

Origin of Product

United States

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